molecular formula C10H14BrNO2 B8504201 4-bromo-1-(3-hydroxy-2,2-dimethyl-propyl)-1H-pyridin-2-one

4-bromo-1-(3-hydroxy-2,2-dimethyl-propyl)-1H-pyridin-2-one

Cat. No.: B8504201
M. Wt: 260.13 g/mol
InChI Key: VZGXSGZKXCYRQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-(3-hydroxy-2,2-dimethyl-propyl)-1H-pyridin-2-one is a useful research compound. Its molecular formula is C10H14BrNO2 and its molecular weight is 260.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

4-bromo-1-(3-hydroxy-2,2-dimethylpropyl)pyridin-2-one

InChI

InChI=1S/C10H14BrNO2/c1-10(2,7-13)6-12-4-3-8(11)5-9(12)14/h3-5,13H,6-7H2,1-2H3

InChI Key

VZGXSGZKXCYRQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C=CC(=CC1=O)Br)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium borohydride (25 mg) was added to a solution of 3-(4-bromo-2-oxo-2H-pyridin-1-yl)-2,2-dimethyl-propionic acid methyl ester (0.29 g) in tetrahydrofuran (3 mL) chilled in an ice bath. Then methanol (45 μL) was added and the mixture was stirred in the cooling bath for 1 h and at room temperature overnight. The mixture was diluted with tetrahydrofuran and MgSO4 was added. The mixture was filtered and the filtrate was concentrated. The residue was purified by chromatography on silica gel (cyclohexane/ethyl acetate 1:1) to afford the title compound as a colorless oil. Yield: 0.13 g (49% of theory); Mass spectrum (ESI+): m/z=260/262 (Br) [M+H]+.
Quantity
25 mg
Type
reactant
Reaction Step One
Name
3-(4-bromo-2-oxo-2H-pyridin-1-yl)-2,2-dimethyl-propionic acid methyl ester
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
45 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.